molecular formula C9H10BrClFNO B13511891 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride

3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride

Katalognummer: B13511891
Molekulargewicht: 282.54 g/mol
InChI-Schlüssel: ZSWMNGURTLORHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride: is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, as well as an amine group attached to the oxetane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the formation of the oxetane ring and subsequent introduction of the amine group. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is often scaled up from laboratory procedures, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary or secondary amines.

    Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for amine reduction.

Major Products:

  • Substituted phenyl derivatives
  • Nitroso or nitro compounds
  • Linear or branched amines

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity due to the strained oxetane ring makes it valuable in developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules. Its structural features allow for interactions with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of innovative products.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions. The oxetane ring’s strain can also influence the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

  • 3-(4-Bromophenyl)oxetan-3-amine
  • 3-(4-Fluorophenyl)oxetan-3-amine
  • 3-(4-Chlorophenyl)oxetan-3-amine

Comparison: Compared to its analogs, 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly alter its chemical and physical properties, such as reactivity, solubility, and binding affinity. The combination of these substituents can also enhance its versatility in various applications, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C9H10BrClFNO

Molekulargewicht

282.54 g/mol

IUPAC-Name

3-(4-bromo-2-fluorophenyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H

InChI-Schlüssel

ZSWMNGURTLORHC-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(C2=C(C=C(C=C2)Br)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.